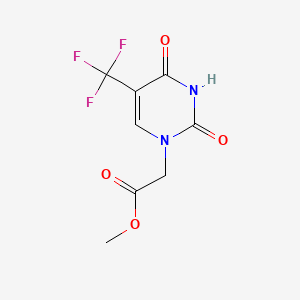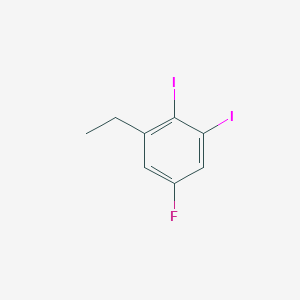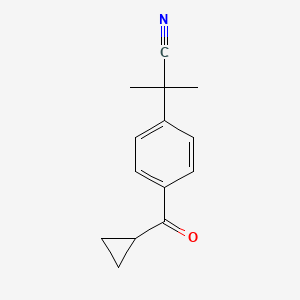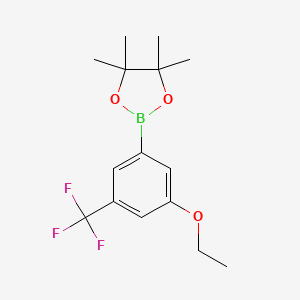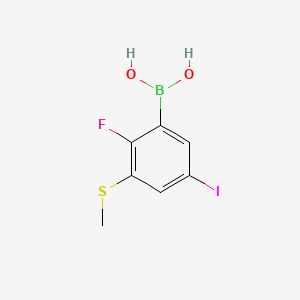
2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and a methylthio group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed reaction. For example, the starting material, 2-Fluoro-5-iodo-3-(methylthio)benzene, can be reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar palladium-catalyzed borylation reactions, optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the use of automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The primary mechanism of action for 2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluorine, iodine, and methylthio substituents, making it less versatile in certain synthetic applications.
3-Fluorophenylboronic Acid: Similar in structure but lacks the iodine and methylthio groups, which can affect its reactivity and applications.
2-Fluoro-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylthio group, leading to different electronic properties and reactivity.
Uniqueness
2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid is unique due to its combination of substituents, which provide a balance of electronic effects and steric hindrance, making it particularly useful in selective organic transformations and the synthesis of complex molecules.
特性
分子式 |
C7H7BFIO2S |
|---|---|
分子量 |
311.91 g/mol |
IUPAC名 |
(2-fluoro-5-iodo-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2S/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3 |
InChIキー |
RMNBERRKIBOIBZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)SC)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
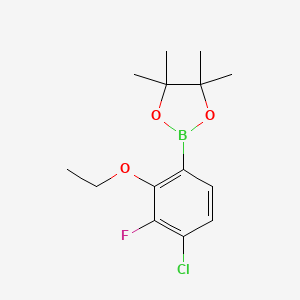
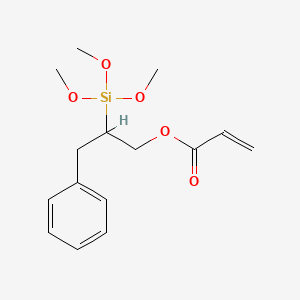
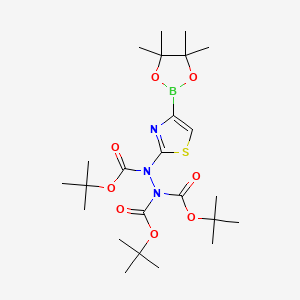
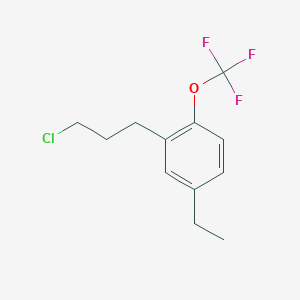
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
